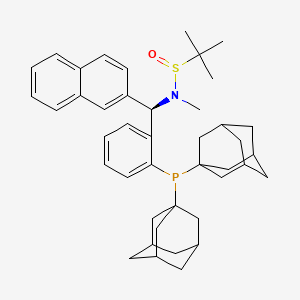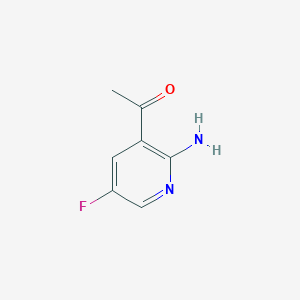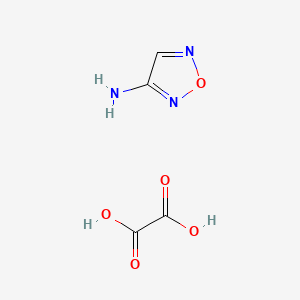
1,2,5-Oxadiazol-3-amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,2,5-oxadiazol-3-amine oxalate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with nitriles in the presence of acidic catalysts . The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or dimethylformamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity .
Análisis De Reacciones Químicas
1,2,5-Oxadiazol-3-amine oxalate undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophilic reagents, leading to the formation of substituted oxadiazoles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and solvents like acetic acid or dimethylformamide . The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted oxadiazoles and their derivatives .
Aplicaciones Científicas De Investigación
1,2,5-Oxadiazol-3-amine oxalate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,5-oxadiazol-3-amine oxalate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function . This interaction can lead to various biological effects, such as the inhibition of cancer cell growth or the modulation of immune responses .
Comparación Con Compuestos Similares
1,2,5-Oxadiazol-3-amine oxalate can be compared with other oxadiazole derivatives, such as 1,2,4-oxadiazole and 1,3,4-oxadiazole . While all these compounds share the oxadiazole ring structure, they differ in the positions of the nitrogen and oxygen atoms, leading to variations in their chemical properties and applications . For instance, 1,2,4-oxadiazole derivatives are more commonly used in medicinal chemistry due to their stability and biological activity . In contrast, 1,2,5-oxadiazole derivatives are often preferred in material science for their high-energy properties .
Propiedades
Fórmula molecular |
C4H5N3O5 |
|---|---|
Peso molecular |
175.10 g/mol |
Nombre IUPAC |
1,2,5-oxadiazol-3-amine;oxalic acid |
InChI |
InChI=1S/C2H3N3O.C2H2O4/c3-2-1-4-6-5-2;3-1(4)2(5)6/h1H,(H2,3,5);(H,3,4)(H,5,6) |
Clave InChI |
VFJLSTGUHKELQA-UHFFFAOYSA-N |
SMILES canónico |
C1=NON=C1N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



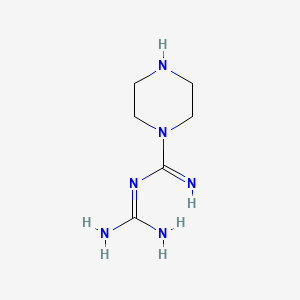
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)

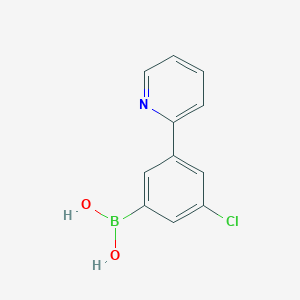
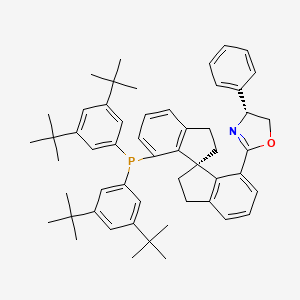

![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)
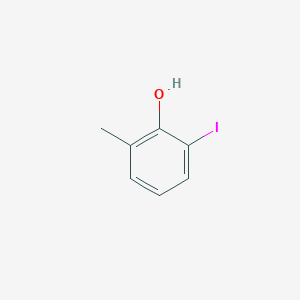

![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
